DGAVP - 37552-33-3

DGAVP

Catalog Number: EVT-259984
CAS Number: 37552-33-3
Molecular Formula: C44H61N13O12S2
Molecular Weight: 1028.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Desglycinamide-(Arg8)-Vasopressin (DGAVP), also known as DGAVP, is a synthetic analog of the naturally occurring neuropeptide arginine vasopressin (AVP). [, ] DGAVP is classified as a peptide hormone and has been widely studied in scientific research for its effects on various physiological processes, particularly in the central nervous system. [, , ] It is known for its ability to cross the blood-brain barrier more effectively than AVP. [, ] Notably, DGAVP lacks the classical peripheral endocrine effects of AVP, focusing primarily on central actions. [, , ]

Arginine Vasopressin (AVP)

  • Relevance: AVP is the parent compound of DGAVP. DGAVP is a synthetic analog of AVP with modifications at the C-terminal end, specifically lacking the glycinamide residue at position 9. This structural difference gives DGAVP a longer half-life and a more selective action on the central nervous system compared to AVP. Several studies directly compare the effects of AVP and DGAVP on various physiological processes, including memory function, blood coagulation, and exploration activity. [, , , , , ]

1-Desamino-8-D-arginine vasopressin (DDAVP)

  • Relevance: Similar to DGAVP, DDAVP is a structurally modified analog of AVP. Both compounds are investigated for their potential therapeutic benefits in various conditions. Research comparing the effects of AVP, DDAVP, and DGAVP on blood coagulation highlights their distinct pharmacological profiles. [, , ]

Arginine Vasopressin-(1-7) (AVP-(1-7))

  • Relevance: AVP-(1-7) is a significant metabolite of DGAVP. Studies examining the metabolism of DGAVP show that it is primarily metabolized to AVP-(1-7), particularly in dogs. This metabolic pathway contributes to the overall pharmacokinetic profile of DGAVP. []

Tyrosine

  • Relevance: Tyrosine is identified as a major radioactive metabolite of DGAVP in blood. This suggests that DGAVP breakdown contributes to tyrosine levels in vivo. []

Oxytocin (OXT)

  • Relevance: OXT is investigated alongside DGAVP to understand their differential effects on various physiological processes. For instance, studies compare their influence on autonomic and behavioral activity, as well as their effects on food-reinforced classical conditioning. [, ]

Propranolol

  • Relevance: Propranolol is used as a pharmacological tool to investigate the role of the β-adrenergic system in mediating DGAVP's effects on neuronal activity. Specifically, researchers explore if the potentiation of the perforant path-evoked potential by DGAVP is dependent on β-adrenergic receptor activation. []

Anisomycin (ANI)

  • Relevance: ANI is used in conjunction with DGAVP to investigate the mechanisms underlying DGAVP's effects on protein synthesis and intracellular calcium levels in brain cells. Specifically, studies examine whether DGAVP can antagonize the increase in intracellular calcium induced by ANI. [, ]

Org 2766

  • Relevance: Org 2766 is studied alongside DGAVP in the context of understanding the effects of neuropeptides on mental performance and aging. Both compounds demonstrate potential for ameliorating age-related cognitive decline. []

Sodium Tauro-24,25-dihydrofusidate (STDHF)

  • Relevance: STDHF is investigated for its ability to enhance the rectal absorption of DGAVP. Research shows that co-administration of STDHF significantly increases the bioavailability of rectally administered DGAVP. []

[d(CH2)5-[Tyr(Me)2]AVP

  • Relevance: The V1 antagonist d(CH2)5-[Tyr(Me)2]AVP is used to investigate the specific involvement of the V1 receptor in mediating the central effects of AVP. Its effects on autonomic and behavioral activity are compared to those of AVP and DGAVP, contributing to the understanding of the complex interplay between vasopressin receptors and their downstream effects. []

Lysine Vasopressin (LVP)

  • Relevance: LVP is studied alongside DGAVP to understand the effects of neurohypophyseal hormones on various physiological and behavioral processes, particularly in the context of food-reinforced classical conditioning. Researchers investigate their differential effects on acquisition and extinction of conditioned responses. [, ]

Prolyl-Leucyl-Glycinamide (PLG)

  • Relevance: PLG, along with DGAVP, is investigated for its effects on memory processes. Researchers explore their influence on the extinction of conditioned behavior, highlighting potential therapeutic applications in conditions involving memory dysfunction. [, ]
Overview

(Arginine 8, des-Gly-NH2 9)-vasopressin, also known as (arg8,des-Gly-NH29)-vasopressin, is a synthetic analog of vasopressin, a peptide hormone that plays a crucial role in regulating water retention and blood pressure. This compound is primarily utilized in scientific research to explore its pharmacological properties and therapeutic potential in various biological systems. Its structure includes modifications that enhance its receptor selectivity and biological activity.

Source and Classification

This compound is derived from the natural hormone vasopressin, which is produced in the hypothalamus and released by the posterior pituitary gland. It belongs to the class of nonapeptides, characterized by a chain of nine amino acids. The specific modifications in this analog include the substitution of arginine at position 8 and the removal of glycine at position 9, which contribute to its unique pharmacological profile.

Synthesis Analysis

Methods

The synthesis of (arginine 8, des-glycine amide 9)-vasopressin typically involves solid-phase peptide synthesis techniques. The process begins with the protection of the amino group of arginine and the carboxyl group of the preceding amino acid. The protected amino acids are sequentially coupled using standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) to form peptide bonds.

Technical Details

  1. Solid-Phase Synthesis: Utilizes a resin-bound support to facilitate the stepwise addition of amino acids.
  2. Deprotection: After each coupling step, protecting groups are removed using appropriate reagents (e.g., trifluoroacetic acid).
  3. Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to achieve a purity level greater than 95%.
Molecular Structure Analysis

Structure

The molecular formula for (arginine 8, des-glycine amide 9)-vasopressin is C44H61N13O12S2C_{44}H_{61}N_{13}O_{12}S_{2}, with a molecular weight of approximately 1028.18 g/mol. The structure features a disulfide bridge between cysteine residues at positions 1 and 6, which is critical for maintaining the peptide's conformation.

Data

  • Sequence: Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg
  • Disulfide Bridge: Cys1-Cys6
  • CAS Number: 37552-33-3
Chemical Reactions Analysis

Reactions

(Arginine 8, des-glycine amide 9)-vasopressin primarily engages in receptor-mediated interactions rather than undergoing traditional chemical reactions like small molecules. Its activity involves binding to vasopressin receptors (V1a, V1b, and V2), which trigger intracellular signaling pathways.

Technical Details

  1. Receptor Binding: The compound exhibits high affinity for V1b receptors, making it useful for studying receptor dynamics.
  2. Signal Transduction: Upon binding, it activates G-protein coupled receptor pathways that influence cellular responses such as vasoconstriction.
Mechanism of Action

Process

The mechanism of action for (arginine 8, des-glycine amide 9)-vasopressin involves its interaction with vasopressin receptors on target cells. Upon binding:

  1. Activation: The ligand-receptor complex activates intracellular signaling cascades via G-proteins.
  2. Physiological Effects: This leads to increased intracellular calcium levels and activation of protein kinase pathways, resulting in physiological effects such as vasoconstriction and increased water reabsorption in renal tubules.

Data

Studies indicate that this compound exhibits selectivity for V1b receptors over V1a and V2 receptors, which is significant for targeted therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a lyophilized powder.
  • Solubility: Soluble in water and other polar solvents.

Chemical Properties

  • Stability: Stable under recommended storage conditions (-20°C).
  • Purity: Generally >95%, ensuring reliability for research applications.
Applications

(Arginine 8, des-glycine amide 9)-vasopressin has several scientific uses:

  • Pharmacological Research: Used to study vasopressin receptor functions and their roles in cardiovascular regulation.
  • Therapeutic Development: Investigated as a potential treatment for conditions related to fluid balance and blood pressure regulation.
  • Fluorescent Labeling: Modified versions are employed in imaging studies to visualize receptor localization in tissues.

This compound represents a significant tool in understanding the complex mechanisms underlying vasopressin's physiological effects and holds promise for future therapeutic innovations.

Structural and Synthetic Analog Development

Design Rationale for (Arg⁸,des-Gly-NH₂⁹)-Vasopressin as a Vasopressin Analog

(Arg⁸,des-Gly-NH₂⁹)-vasopressin, also termed desglycinamide⁹-arginine⁸-vasopressin or DG-AVP, represents a strategically engineered analog of native arginine vasopressin (AVP). Native AVP is a cyclic nonapeptide (Cys¹-Tyr²-Phe³-Gln⁴-Asn⁵-Cys⁶-Pro⁷-Arg⁸-Gly⁹-NH₂) featuring a disulfide bridge between Cys¹ and Cys⁶ and a C-terminal amidation [1] [8]. The design of DG-AVP incorporates two critical structural modifications:

  • Arg⁸ Conservation: Retention of the arginine residue at position 8 preserves the fundamental cationic character essential for interaction with the vasopressin receptor family, particularly influencing binding affinity and selectivity [1] [8].
  • C-Terminal Truncation (des-Gly-NH₂⁹): Removal of the glycinamide residue at position 9 constitutes the defining modification. This truncation significantly alters the conformational dynamics of the peptide's flexible C-terminal tail. While reducing V2 receptor-mediated antidiuretic activity characteristic of native AVP and analogs like desmopressin (dDAVP), this modification shifts the functional profile, potentially enhancing selectivity for certain central nervous system (CNS) effects or other receptor subtypes (V1a, V1b, OXTR) and improving metabolic stability by eliminating a site susceptible to enzymatic degradation (carboxypeptidases) [7] [8].

The primary design objectives for DG-AVP were:

  • Modulating Receptor Selectivity Profile: Reducing V2 receptor affinity while potentially maintaining or altering affinity for V1a, V1b, or oxytocin receptors (OXTR) due to cross-reactivity [7] [10].
  • Enhancing Metabolic Stability: The truncation aims to confer greater resistance to proteolytic cleavage compared to the native peptide and some C-terminal modified analogs like dDAVP, leading to a potentially longer duration of action for specific target effects [8].
  • Probing Structure-Activity Relationships (SAR): Serving as a crucial tool to elucidate the role of the C-terminal glycinamide in AVP's diverse physiological functions (vasoconstriction, antidiuresis, central neuromodulation) [7] [8].

Table 1: Key Structural Modifications in (Arg⁸,des-Gly-NH₂⁹)-Vasopressin vs. Native AVP and Related Analogs

PeptideAmino Acid Sequence (Positions 1-9)Position 8 ModificationPosition 9 ModificationPrimary Design Goal
Native Arginine Vasopressin (AVP)Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂Arg⁸ (Native)Gly-NH₂ (Native)N/A (Natural Hormone)
Desmopressin (dDAVP)1-desamino-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-D-Arg-Gly-NH₂D-Arg⁸Gly-NH₂ (Intact)Enhanced V2 selectivity, stability
(Arg⁸,des-Gly-NH₂⁹)-Vasopressin (DG-AVP)Cys-Tyr-Phe-Gln-Asn-Cys-Pro-ArgArg⁸ (Native L-form)Removed (des-Gly-NH₂⁹)Modulate selectivity, enhance stability, SAR studies
Lysine Vasopressin (LVP)Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂Lys⁸Gly-NH₂ (Intact)Species variant (porcine)

Solid-Phase Peptide Synthesis (SPPS) Methodologies

The synthesis of DG-AVP employs standard Solid-Phase Peptide Synthesis (SPPS) techniques, predominantly using the Fmoc (Fluorenylmethyloxycarbonyl) strategy on acid-labile resins like Rink Amide resin or Wang resin [8]. While DG-AVP lacks the C-terminal amide, synthesis often starts on Rink Amide resin if the C-terminal acid needs protection, or directly on Wang resin for a free C-terminal acid. The stepwise assembly proceeds as follows:

  • Resin Loading and Deprotection: The C-terminal amino acid (Pro⁷ for DG-AVP sequence) is loaded onto the resin via its carboxyl group. The Fmoc protecting group of the anchored amino acid is removed using a solution of 20% piperidine in DMF [8].
  • Iterative Coupling Cycles: Subsequent Fmoc-protected amino acids (Arg(Pbf)⁸, Cys(Trt)⁶, Asn(Trt)⁵, Gln(Trt)⁴, Phe³, Tyr(tBu)², Cys(Trt)¹) are coupled sequentially in the C-to-N direction. Coupling typically utilizes activation agents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of base additives like DIEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) in DMF or NMP (N-Methyl-2-pyrrolidone) solvent [5] [8]. Coupling efficiency is monitored using qualitative tests (Kaiser/Ninhydrin).
  • On-Resin Disulfide Formation (Cyclization): After full linear chain assembly and final Fmoc deprotection, the crucial intramolecular disulfide bond between Cys¹ and Cys⁶ is formed. This is achieved while the peptide is still anchored to the resin, leveraging the pseudo-dilution effect to favor intramolecular cyclization over intermolecular dimerization. Common oxidizing agents include:
  • Iodine (I₂): A solution of 5-10 equivalents of I₂ in DMF is frequently employed for 30-60 minutes at room temperature [5] [8].
  • DMSO (Dimethyl Sulfoxide): Air oxidation facilitated by dilute DMSO solutions.
  • Redox Buffers: Systems like glutathione (reduced/oxidized).The use of orthogonal protecting groups for cysteine (e.g., Trt - trityl) allows selective deprotection of Cys¹ and Cys⁶ sidechains while other residues remain protected.
  • Cleavage and Global Deprotection: The cyclized, protected peptide is cleaved from the resin simultaneously removing all acid-labile side-chain protecting groups (e.g., Pbf from Arg, tBu from Tyr, Trt from Asn, Gln, and Cys) using a strong acid cocktail. The standard reagent is TFA (Trifluoroacetic Acid) based mixtures, commonly:
  • TFA : Water : Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) [8].
  • TFA : Water : Phenol : Thioanisole : Ethanedithiol (EDT) (complex scavenger mixtures for difficult sequences).The reaction typically proceeds for 1.5-3 hours at room temperature. The cleaved crude peptide is then precipitated and washed with cold diethyl ether.

Table 2: Key SPPS Parameters for DG-AVP Synthesis

Synthesis StageKey Reagents/ParametersFunction/PurposeNotes for DG-AVP
ResinRink Amide MBHA, WangSolid support; determines C-terminusWang resin yields free C-terminal acid (Pro⁷-COOH)
Amino Acid ProtectionFmoc (α-amine); Pbf (Arg), Trt (Asn, Gln, Cys), tBu (Tyr)Prevents undesired reactions during chain assemblyOrthogonal Cys(Trt) deprotection for cyclization
Fmoc Deprotection20-30% Piperidine in DMFRemoves Fmoc group to expose α-amine for couplingStandard cycles (1x 1-3 min, 1x 5-20 min)
Coupling ActivationHBTU/HATU/HCTU + DIEA/NMM in DMF/NMPActivates carboxyl group of incoming Fmoc-AADouble coupling may be used for steric hindrance
Cyclization (S-S)I₂/DMF (5-10 eq, 30-60 min RT)Forms intramolecular disulfide bridge (Cys¹-Cys⁶)Performed on-resin before final cleavage
Cleavage/DeprotectionTFA/H₂O/TIS (95:2.5:2.5 v/v) 2-3h RTCleaves peptide from resin; removes side-chain PGScavengers prevent cation side reactions
Crude Product IsolationCold Diethyl Ether precipitationWashes away cleavage byproducts; isolates crude peptideCentrifugation and decantation steps

Purification and Quality Control Strategies (HPLC, MS)

The crude synthetic product obtained after cleavage and precipitation is a complex mixture containing the desired DG-AVP product along with deletion sequences, truncated chains, incompletely deprotected peptides, byproducts from side reactions, and scavenger residues. Rigorous purification and characterization are essential.

  • Purification - Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
  • Mode: Primarily preparative RP-HPLC on C18 columns (e.g., Phenomenex Luna, Waters XBridge, Vydac) with particle sizes of 5-10 µm and pore sizes of 100-300 Å [5] [8].
  • Mobile Phase: Binary gradient systems are standard.
  • Solvent A: 0.05-0.1% Trifluoroacetic Acid (TFA) in Water (v/v) - maintains acidic pH, ion-pairs with basic residues.
  • Solvent B: 0.05-0.1% TFA in Acetonitrile (MeCN) or Methanol (MeOH) (v/v) - organic eluent.
  • Gradient: Optimized linear gradients (e.g., 10% B to 40% B over 30-60 minutes) are employed to separate DG-AVP from closely related impurities based on hydrophobicity differences [8].
  • Detection: Ultraviolet (UV) detection at wavelengths of 214 nm (peptide bond absorption) and 280 nm (aromatic residue absorption - Tyr) is standard practice. Fractions containing the target peptide are collected based on UV trace and subsequently analyzed.
  • Lyophilization: Pooled pure fractions are frozen and lyophilized (freeze-dried) to obtain the purified peptide as a stable, typically fluffy white powder (TFA salt).
  • Quality Control - Analytical Characterization:
  • Analytical RP-HPLC: Confirms purity (>95% typically required) using an analytical C18 column (e.g., 4.6 x 150 mm, 3.5-5 µm) with a shallower gradient than preparative HPLC. Single, sharp peak indicates homogeneity. Retention time is characteristic under defined conditions [5] [8].
  • Mass Spectrometry (MS): Essential for confirming identity and molecular weight. Techniques used:
  • Electrospray Ionization Mass Spectrometry (ESI-MS): Generates multiply charged ions ([M+nH]ⁿ⁺). Accurate mass measurement confirms the molecular mass (Calculated for DG-AVP C₄₂H₆₂N₁₄O₁₂S₂: 1030.42 Da; Observed m/z matches within ppm error) [5] [8].
  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS): Often yields singly protonated ions [M+H]⁺. Provides rapid confirmation of molecular weight.
  • Amino Acid Analysis (AAA): Hydrolysis of the peptide (6N HCl, 110°C, 24h) followed by chromatographic separation and quantification of individual amino acids. Confirms the amino acid composition (ratios of Cys, Tyr, Phe, Gln, Asn, Pro, Arg).
  • Disulfide Bond Verification: While mass spectrometry under non-reducing conditions can show the intact mass consistent with the disulfide bond, techniques like Ellman's assay can quantify free sulfhydryl groups (should be negligible in correctly cyclized DG-AVP) [5]. Peptide mapping (enzymatic digestion followed by MS/MS) can directly confirm the Cys¹-Cys⁶ linkage.

Comparative Analysis with Native Vasopressin and Other Analogues

DG-AVP occupies a distinct niche within the landscape of vasopressin analogs due to its specific structural alterations. Its properties differ significantly from native AVP and clinically used analogs:

  • Receptor Binding Affinity and Selectivity:
  • V2 Receptor: The des-Gly-NH₂⁹ modification results in a drastic reduction or near-complete loss of binding affinity and agonism at the renal V2 receptor [8]. This contrasts sharply with native AVP and desmopressin (dDAVP, 1-desamino-8-D-arginine vasopressin), which are potent V2 agonists mediating antidiuresis via aquaporin-2 insertion.
  • V1a Receptor: DG-AVP generally retains moderate to high affinity for the V1a receptor, responsible for vasoconstriction, platelet aggregation, and glycogenolysis [7] [10]. Its affinity may be comparable to or slightly less than native AVP depending on the assay system. The Arg⁸ residue is crucial for this interaction.
  • V1b Receptor: Affinity for the pituitary V1b receptor (mediating ACTH release) is often retained, though less extensively studied than V1a for DG-AVP.
  • Oxytocin Receptor (OXTR): Significant cross-reactivity with the oxytocin receptor is frequently observed due to the high structural similarity between AVP and oxytocin (differing only at positions 3 and 8). DG-AVP can act as an agonist or antagonist at OXTR depending on the tissue and concentration, contributing to its complex central effects [7] [10]. This cross-reactivity is a shared feature with native AVP but contrasts with the high selectivity of dDAVP for V2R.
  • Functional Consequences:
  • Antidiuretic Activity: DG-AVP exhibits minimal or no antidiuretic (V2-mediated) activity due to its lack of V2 receptor engagement [8]. This is its most significant functional deviation from native AVP and dDAVP.
  • Vasopressor Activity: Depending on the dose and system, DG-AVP can demonstrate vasopressor effects mediated through V1a receptor activation on vascular smooth muscle [7] [10]. However, its potency is often less than that of selective V1a agonists like terlipressin or the native hormone itself, partly due to the conformational impact of the C-terminal truncation on optimal V1a binding.
  • Central Nervous System (CNS) Effects: The C-terminal truncation appears to favor certain central actions. Studies, particularly in invertebrates like the edible snail, demonstrated that DG-AVP potently modulates neuronal activity (e.g., increasing burst firing frequency in neurosecretory cells, enhancing synaptic activity in secondary sensory neurons) [7]. These effects are likely mediated through V1-like receptors and/or OXTR in the CNS and represent a key area of distinction from analogs focused on peripheral V2 effects.
  • Stability and Pharmacokinetics:
  • Metabolic Stability: The removal of the C-terminal glycinamide (des-Gly-NH₂⁹) theoretically enhances resistance to carboxypeptidase-mediated degradation compared to native AVP and dDAVP (which retains Gly-NH₂⁹) [8]. This could translate to a longer half-life in vivo for specific target effects, particularly in the CNS or for receptor binding studies. However, its overall pharmacokinetic profile remains less well-characterized than clinically used analogs like dDAVP or terlipressin.
  • Solubility and Formulation: The physicochemical properties (solubility, logP) are altered by the truncation. DG-AVP is typically soluble in aqueous buffers (often acidic pH) or mild organic solvents (e.g., DMSO for stock solutions). Its formulation needs differ from those of native AVP or dDAVP.

Table 3: Comparative Profile of (Arg⁸,des-Gly-NH₂⁹)-Vasopressin (DG-AVP) vs. Key Reference Peptides

PropertyNative AVPdDAVP (Desmopressin)TerlipressinDG-AVP (Arg⁸,des-Gly⁹)
Key Structural FeaturesC-Y-F-Q-N-C-P-R-G-NH₂dC-Y-F-Q-N-C-P-dR-G-NH₂G-G-G-C-Y-F-Q-N-C-P-K (Lys⁸)C-Y-F-Q-N-C-P-R
Primary Receptor Target(s)V1a, V2, V1b, OXTRV2 (Selective)V1a (Prodrug)V1a, V1b, OXTR (Minimal V2)
Vasopressor Activity (V1a)+++-+++ (Active Met)++
Antidiuretic Activity (V2)+++++++ (Weak)- / Minimal
CNS Neuromodulatory EffectsYesLimitedLimitedYes (Pronounced in models) [7]
Metabolic StabilityLowHigh (Deamidation)High (Glycyl-glycine release)Moderate-High (C-terminal truncation)
Primary Research/Clinical UseHormone replacement (rare)Diabetes insipidus, von WillebrandSeptic shock, variceal bleedResearch Tool (CNS, receptor studies), Potential immunomodulation [4]

The comparative analysis underscores that DG-AVP is not a simple functional mimic of native vasopressin or its therapeutically optimized derivatives like dDAVP or terlipressin. Its unique profile—characterized by abolished V2 activity, retained/modulated V1a/V1b/OXTR activity, enhanced potential for central neuromodulatory effects, and potentially improved stability—makes it primarily a valuable research tool for probing vasopressin receptor pharmacology, dissecting the roles of different receptor subtypes in physiological and behavioral responses (e.g., memory, social behavior, stress responses), and investigating structure-activity relationships, particularly the critical role of the C-terminus [4] [7] [8]. Its potential immunomodulatory roles suggested by early studies also warrant further investigation [4].

Properties

CAS Number

37552-33-3

Product Name

(arg8,des-Gly-NH29)-vasopressin

IUPAC Name

2-[[1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C44H61N13O12S2

Molecular Weight

1028.2 g/mol

InChI

InChI=1S/C44H61N13O12S2/c45-26-21-70-71-22-32(42(67)57-17-5-9-33(57)41(66)52-28(43(68)69)8-4-16-50-44(48)49)56-40(65)31(20-35(47)60)55-37(62)27(14-15-34(46)59)51-38(63)30(18-23-6-2-1-3-7-23)54-39(64)29(53-36(26)61)19-24-10-12-25(58)13-11-24/h1-3,6-7,10-13,26-33,58H,4-5,8-9,14-22,45H2,(H2,46,59)(H2,47,60)(H,51,63)(H,52,66)(H,53,61)(H,54,64)(H,55,62)(H,56,65)(H,68,69)(H4,48,49,50)

InChI Key

SXYIOPJBWYQZRQ-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O

Solubility

Soluble in DMSO

Synonyms

8-Arg-9-des-Gly-vasopressin dicitrate salt
9-deglycinamide-argipressin
9-des-GlyNH2-argipressin
arginine vasopressin, des-GlyNH2(9)-
argipressin, de-glycinamide(9)-
argipressin, des-GlyNH2(9)-
argipressin, des-GlyNH2(9)-, dicitrate, (L-Arg)-isomer
argipressin, des-GlyNH2(9)-, monoacetate, (L-Arg)-isomer
argipressin, desglycinamide(9)-
DEAVP
DGAVP
Org 5667
Org-5667

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.